5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline
CAS No.: 1183523-85-4
Cat. No.: VC2928346
Molecular Formula: C17H18FN3
Molecular Weight: 283.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1183523-85-4 |
|---|---|
| Molecular Formula | C17H18FN3 |
| Molecular Weight | 283.34 g/mol |
| IUPAC Name | 5-(5-fluoro-1-propan-2-ylbenzimidazol-2-yl)-2-methylaniline |
| Standard InChI | InChI=1S/C17H18FN3/c1-10(2)21-16-7-6-13(18)9-15(16)20-17(21)12-5-4-11(3)14(19)8-12/h4-10H,19H2,1-3H3 |
| Standard InChI Key | RWPSSNVVTKFPBT-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=NC3=C(N2C(C)C)C=CC(=C3)F)N |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=NC3=C(N2C(C)C)C=CC(=C3)F)N |
Introduction
| Identifier Type | Value |
|---|---|
| CAS Number | 1183523-85-4 |
| IUPAC Name | 5-(5-fluoro-1-propan-2-ylbenzimidazol-2-yl)-2-methylaniline |
| Molecular Formula | C17H18FN3 |
| Molecular Weight | 283.34 g/mol |
| Standard InChI | InChI=1S/C17H18FN3/c1-10(2)21-16-7-6-13(18)9-15(16)20-17(21)12-5-4-11(3)14(19)8-12/h4-10H,19H2,1-3H3 |
| Standard InChIKey | RWPSSNVVTKFPBT-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=NC3=C(N2C(C)C)C=CC(=C3)F)N |
| PubChem Compound ID | 54595450 |
Table 1: Chemical identifiers for 5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline
Structural Characteristics
The structure of 5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline consists of several key components that contribute to its chemical identity and potential biological activity. The compound features a benzodiazole core, which is a bicyclic compound composed of a benzene ring fused to a diazole ring. This structural foundation is common in many pharmacologically active compounds.
Functional Groups and Substituents
The compound contains several important functional groups and substituents:
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A fluorine atom at the 5-position of the benzodiazole ring, which likely enhances membrane permeability and metabolic stability
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A propan-2-yl (isopropyl) group attached to the nitrogen at position 1 of the benzodiazole ring
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A 2-methylaniline group connected at the 2-position of the benzodiazole core
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A primary amine group on the methylaniline portion, which can participate in hydrogen bonding and various chemical reactions
| Supplier | Lead Times |
|---|---|
| Kemix Pty Ltd | 65 days for quantities ranging from 100 mg to 5 g |
| Various Chemical Suppliers | Available for research purposes with varying lead times |
Table 2: Commercial availability of 5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline
The availability of this compound through commercial channels indicates ongoing interest in its research potential, possibly for drug development or other chemical applications.
Current Research Direction
The current research on 5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline and related compounds appears to focus on:
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Understanding structure-activity relationships
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Exploring potential biological activities
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Developing more efficient synthesis methods
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Investigating applications in pharmaceutical development
The compound's structural features suggest it may have applications in ongoing research projects exploring new therapeutic agents, particularly those targeting conditions where benzodiazole derivatives have shown promise.
Physical and Chemical Properties
The physical and chemical properties of 5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline influence its behavior in both laboratory and biological settings. While comprehensive experimental data is limited in the provided search results, certain properties can be inferred from its structure.
Solubility and Partition Coefficient
Based on its structure, 5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline likely exhibits:
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Limited water solubility due to the presence of hydrophobic groups
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Good solubility in organic solvents like dimethyl sulfoxide (DMSO), methanol, and dichloromethane
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A moderate to high partition coefficient (Log P value), indicating a preference for lipid phases over aqueous phases
These properties would affect how the compound behaves in biological systems, including its absorption, distribution, and cell membrane permeability.
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